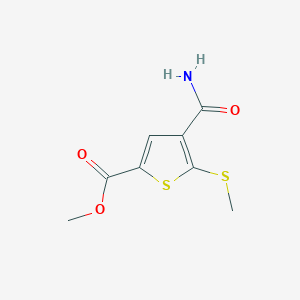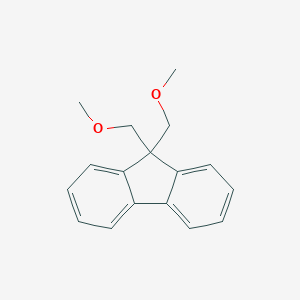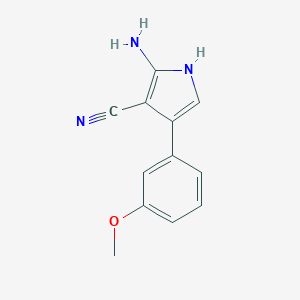
Sodium salt of maleic acid diphenylmethylene hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium salt of maleic acid diphenylmethylene hydrazide, also known as sodium hydrazide, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a white crystalline solid that is highly soluble in water and has the chemical formula C13H11N2NaO4. Sodium hydrazide has been studied extensively for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mechanism of Action
The mechanism of action of Sodium salt of maleic acid diphenylmethylene hydrazide hydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in tumor growth and inflammation. Sodium hydrazide has been shown to induce apoptosis, or programmed cell death, in cancer cells, while also reducing the production of inflammatory cytokines in immune cells.
Biochemical and Physiological Effects:
Sodium hydrazide has been shown to have a variety of biochemical and physiological effects, including the inhibition of tumor growth, reduction of inflammation, and improvement of plant growth and quality. In cancer cells, Sodium salt of maleic acid diphenylmethylene hydrazide hydrazide has been shown to induce cell cycle arrest and apoptosis, while also inhibiting angiogenesis, the formation of new blood vessels that can supply tumors with nutrients. In immune cells, Sodium salt of maleic acid diphenylmethylene hydrazide hydrazide has been shown to reduce the production of inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the development of inflammatory diseases. In plants, Sodium salt of maleic acid diphenylmethylene hydrazide hydrazide has been shown to improve root growth, increase chlorophyll content, and enhance resistance to environmental stressors.
Advantages and Limitations for Lab Experiments
Sodium hydrazide has several advantages for lab experiments, including its high solubility in water, ease of synthesis, and potential applications in various fields. However, Sodium salt of maleic acid diphenylmethylene hydrazide hydrazide also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of Sodium salt of maleic acid diphenylmethylene hydrazide hydrazide, including the development of new synthesis methods, the optimization of its applications in medicine, agriculture, and material science, and the exploration of its potential toxicity and safety. Further studies are needed to fully understand the mechanism of action of Sodium salt of maleic acid diphenylmethylene hydrazide hydrazide and its potential applications in various fields.
Synthesis Methods
The synthesis of Sodium salt of maleic acid diphenylmethylene hydrazide hydrazide involves the reaction of maleic acid with hydrazine hydrate, followed by the addition of Sodium salt of maleic acid diphenylmethylene hydrazide hydroxide. The resulting product is then filtered, washed, and dried to obtain the final product. This synthesis method has been optimized to produce high yields of pure Sodium salt of maleic acid diphenylmethylene hydrazide hydrazide.
Scientific Research Applications
Sodium hydrazide has been widely studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, Sodium salt of maleic acid diphenylmethylene hydrazide hydrazide has been shown to have anti-tumor and anti-inflammatory properties, making it a potential candidate for the treatment of cancer and other inflammatory diseases. In agriculture, Sodium salt of maleic acid diphenylmethylene hydrazide hydrazide has been used as a plant growth regulator, improving crop yield and quality. In material science, Sodium salt of maleic acid diphenylmethylene hydrazide hydrazide has been used as a reducing agent and stabilizer in the synthesis of nanoparticles and other materials.
properties
CAS RN |
160282-28-0 |
|---|---|
Product Name |
Sodium salt of maleic acid diphenylmethylene hydrazide |
Molecular Formula |
C17H13N2NaO3 |
Molecular Weight |
316.29 g/mol |
IUPAC Name |
sodium;(Z)-4-(2-benzhydrylidenehydrazinyl)-4-oxobut-2-enoate |
InChI |
InChI=1S/C17H14N2O3.Na/c20-15(11-12-16(21)22)18-19-17(13-7-3-1-4-8-13)14-9-5-2-6-10-14;/h1-12H,(H,18,20)(H,21,22);/q;+1/p-1/b12-11-; |
InChI Key |
JXFJJWXROBWINA-AFEZEDKISA-M |
Isomeric SMILES |
C1=CC=C(C=C1)C(=NNC(=O)/C=C\C(=O)[O-])C2=CC=CC=C2.[Na+] |
SMILES |
C1=CC=C(C=C1)C(=NNC(=O)C=CC(=O)[O-])C2=CC=CC=C2.[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC(=O)C=CC(=O)[O-])C2=CC=CC=C2.[Na+] |
synonyms |
A-826 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



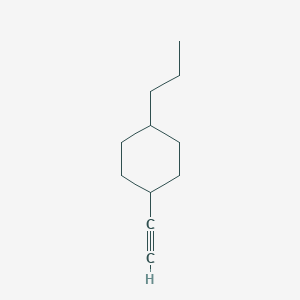
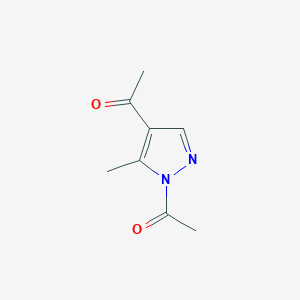
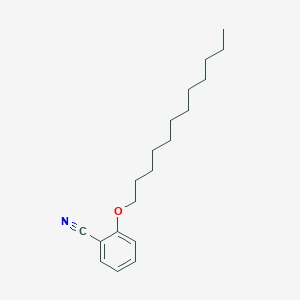
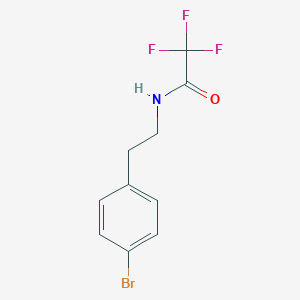
![Bicyclo[2.2.1]heptane-2,5-diamine](/img/structure/B65769.png)

![Tris[bis(trifluoromethylsulfonyl)amino] ytterbium](/img/structure/B65772.png)


